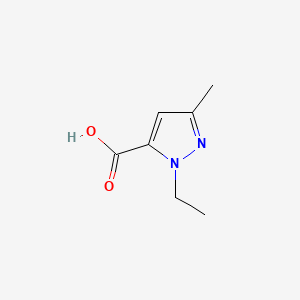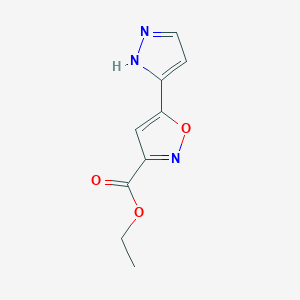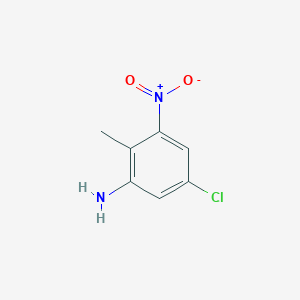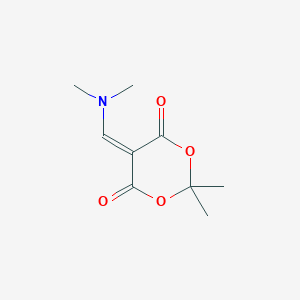
1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene: is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is a clear, pale liquid known for its unique blend of reactivity and stability . This compound is used in various scientific research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene can be synthesized through the reaction of 1,2-dichlorobenzene with 1,3-dioxolane in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the chlorine atoms with an electrophile, such as a nitro group or an alkyl group.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid and sulfuric acid for nitration, or alkyl halides for alkylation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or amines are used under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include nitro derivatives or alkylated derivatives of the original compound.
Nucleophilic Substitution: Products include hydroxylated or aminated derivatives .
Scientific Research Applications
1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations .
Comparison with Similar Compounds
1,2-Dichlorobenzene: A simpler chlorinated aromatic compound with similar reactivity but lacking the dioxolane ring.
1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene: A positional isomer with different substitution patterns on the benzene ring.
Uniqueness: 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of both chlorine atoms and the dioxolane ring, which confer distinct reactivity and stability properties. This combination makes it a valuable compound for various synthetic and industrial applications .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSWDYBHXBQDFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374172 |
Source


|
| Record name | 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-98-2 |
Source


|
| Record name | 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B1349843.png)











